

Technical Comparison Guide: 4-Chloro-6-(pyridin-4-yl)pyrimidine

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Compound of Interest

Compound Name: 4-Chloro-6-pyridin-4-ylpyrimidine

CAS No.: 954232-36-1

Cat. No.: B1291971

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Executive Summary

4-Chloro-6-(pyridin-4-yl)pyrimidine (CAS: 954232-36-1) is a critical biaryl heterocyclic intermediate used primarily in the discovery of kinase inhibitors, specifically for p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Janus Kinase (JAK) pathways.

Unlike its symmetric precursor, 4,6-dichloropyrimidine, this mono-substituted scaffold offers a "desymmetrized" electrophile. This allows medicinal chemists to perform highly regioselective nucleophilic aromatic substitutions (

) at the remaining C4-chlorine position, introducing amine-based pharmacophores with high precision. This guide compares its synthetic utility, physicochemical properties, and reactivity profile against standard alternatives.^[1]

Chemical Identity & Physical Properties^{[1][2][3][4][5]} ^{[6][7]}

Property	Specification
Chemical Name	4-Chloro-6-(pyridin-4-yl)pyrimidine
CAS Number	954232-36-1
Molecular Formula	
Molecular Weight	191.62 g/mol
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point	127–131 °C (Analogous range*)
pKa (Calculated)	~3.5 (Pyridine nitrogen)

*Note: Melting point range is consistent with structural analogs (e.g., 4-chloro-6-(4-chlorophenyl)pyrimidine) and varies by crystal form/purity.

Synthesis & Characterization Protocol

The synthesis of 4-chloro-6-(pyridin-4-yl)pyrimidine requires a controlled Suzuki-Miyaura cross-coupling to prevent the formation of the bis-substituted byproduct. The protocol below uses a stoichiometric imbalance and biphasic solvent system to favor the mono-adduct.

Experimental Protocol: Regioselective Suzuki Coupling

Reagents:

- Substrate: 4,6-Dichloropyrimidine (1.0 equiv)
- Coupling Partner: 4-Pyridylboronic acid (0.9 equiv) – Limiting reagent is critical.
- Catalyst:
(3-5 mol%)
- Base:

(2.0 equiv, 2M aqueous solution)

- Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Workflow:

- Degassing: Charge a reaction vessel with 1,4-dioxane and 2M
. Sparge with Argon for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
- Addition: Add 4,6-dichloropyrimidine and
. Stir for 5 minutes.
- Controlled Coupling: Add 4-pyridylboronic acid. Heat the mixture to 85°C for 6–12 hours. Monitor by LCMS for the consumption of boronic acid.
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with brine.^[1] Dry organic layer over

^[1]
- Purification: Concentrate in vacuo. Purify via flash column chromatography (, Gradient: 0-40% EtOAc in Hexanes). The mono-substituted product elutes after the starting material but before the bis-pyridyl byproduct.

Representative Characterization Data

- NMR (400 MHz,):
 - 9.18 (s, 1H, Pyrimidine H-2)
 - 8.78 (d, J = 6.0 Hz, 2H, Pyridine H-2',6')
 - 8.35 (s, 1H, Pyrimidine H-5)
 - 8.10 (d, J = 6.0 Hz, 2H, Pyridine H-3',5')

- LC-MS (ESI): Calculated for

. Found: 192.1.

Performance Comparison

This section compares the 4-chloro-6-(pyridin-4-yl)pyrimidine scaffold against its precursor and a common lipophilic analog (phenyl).

Comparison 1: Reactivity & Selectivity

Feature	4-Chloro-6-(pyridin-4-yl)pyrimidine	4,6-Dichloropyrimidine	4-Chloro-6-phenylpyrimidine
Electrophilicity (C4)	High (Pyridine ring is electron-withdrawing, activating C4 for)	Moderate (Symmetric activation)	Low (Phenyl ring is electron-donating via resonance)
Regiocontrol	Absolute (Only one Cl available)	Statistical (Requires careful stoichiometry to avoid bis-substitution)	Absolute
Solubility (Aq. Acid)	High (Pyridine N protonates)	Insoluble	Insoluble
Kinase Relevance	High (Pyridine mimics ATP adenine binding)	Low (Starting material only)	Moderate (Used for hydrophobic pockets)

Comparison 2: Biological Application (Kinase Inhibition)

In the context of p38 MAPK inhibitors (e.g., analogs of SB-203580), the pyridine ring is crucial. It serves as a hydrogen bond acceptor for the kinase "hinge" region (specifically Met109 in p38).

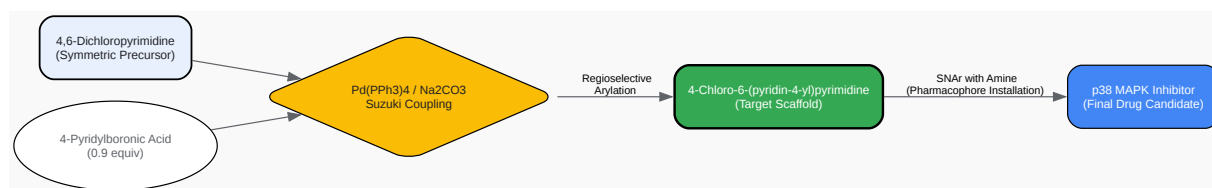
- Phenyl Analog: Lacks the hinge-binding nitrogen; typically results in >100-fold loss of potency.

- Pyridin-4-yl Scaffold: Optimal geometry for hinge interaction while positioning the C4-substituent into the hydrophobic specificity pocket.

Visualizations

Figure 1: Synthesis & Application Workflow

This diagram illustrates the conversion of the commodity chemical 4,6-dichloropyrimidine into the target scaffold and its subsequent use in drug synthesis.[2]

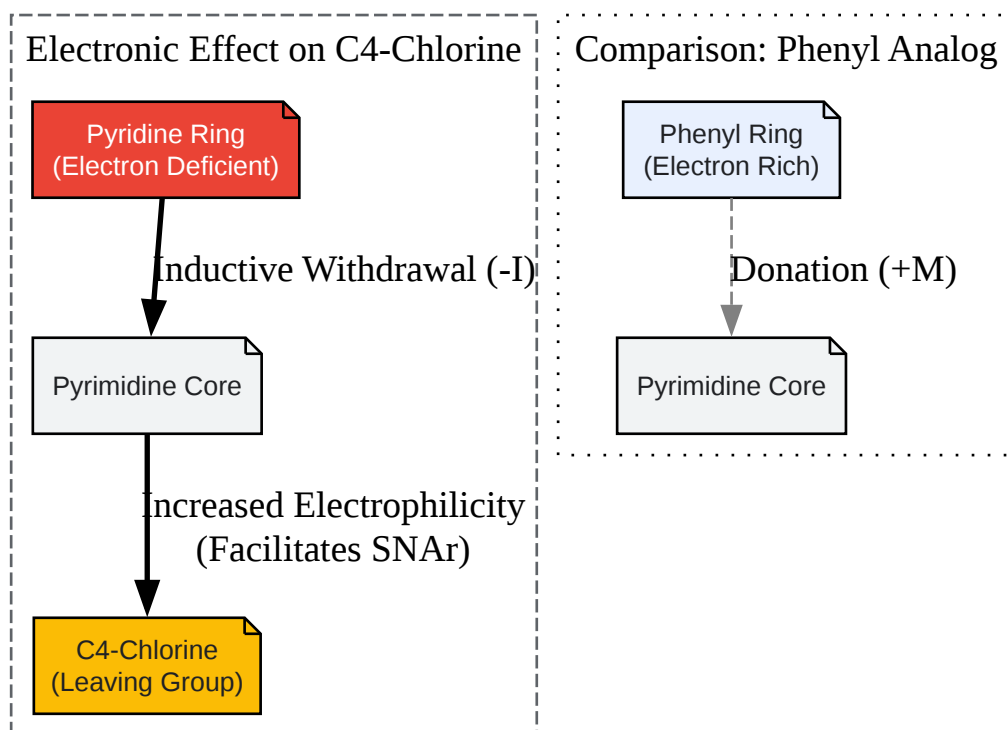


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Caption: Step-wise transformation from symmetric precursor to bioactive kinase inhibitor scaffold.

Figure 2: Electronic Activation & Reactivity

This diagram explains why the pyridin-4-yl group enhances reactivity at the remaining chlorine position compared to a phenyl group.



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Caption: The electron-deficient pyridine ring pulls electron density, making the C4-Cl bond more susceptible to nucleophilic attack.

References

- General Suzuki Coupling of Dichloropyrimidines: Gong, Y., et al. "Regioselectivity of the Suzuki Coupling Reaction of 4,6-Dichloropyrimidine." *Journal of Heterocyclic Chemistry*, 2009.
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- CAS Registry Data: CAS Common Chemistry, "4-Chloro-6-(pyridin-4-yl)pyrimidine (CAS 954232-36-1)".
- Synthetic Methodology for Pyridyl-Pyrimidines: Luo, H., et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines." *Tetrahedron Letters*, 2002.

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Sources

- [1. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [2. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents \[patents.google.com\]](#)
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